2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile
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Overview
Description
2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile is a complex organic compound characterized by the presence of cyano, methoxyphenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of primary amines with aldehydes or ketones to form imines, followed by reduction using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often include refluxing in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2472-48-2 |
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Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-[[cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H24N4O2/c1-26-18-8-4-16(5-9-18)20(14-22)24-12-3-13-25-21(15-23)17-6-10-19(27-2)11-7-17/h4-11,20-21,24-25H,3,12-13H2,1-2H3 |
InChI Key |
FKRDCLMTLCIITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NCCCNC(C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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